molecular formula C10H7N3O2 B14484347 Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione CAS No. 64143-10-8

Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione

Cat. No.: B14484347
CAS No.: 64143-10-8
M. Wt: 201.18 g/mol
InChI Key: UIPAJTMSCJSCDA-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrazole and quinazoline ring system, which contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazole and quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like ethanol or DMF and may require catalysts like palladium or rhodium .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[5,1-b]quinazolines, which can exhibit enhanced biological activities .

Scientific Research Applications

Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases, leading to the modulation of cell proliferation and apoptosis . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is unique due to its specific ring fusion and the resulting biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for further research and development.

Properties

CAS No.

64143-10-8

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

1,4-dihydropyrazolo[5,1-b]quinazoline-2,9-dione

InChI

InChI=1S/C10H7N3O2/c14-9-5-8-11-7-4-2-1-3-6(7)10(15)13(8)12-9/h1-5,11H,(H,12,14)

InChI Key

UIPAJTMSCJSCDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=CC(=O)N3)N2

Origin of Product

United States

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